molecular formula C17H13BrN4O B15213577 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- CAS No. 87540-41-8

1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy-

Cat. No.: B15213577
CAS No.: 87540-41-8
M. Wt: 369.2 g/mol
InChI Key: JZNFZRCGTJXNBF-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring imparts significant biological activity, making this compound a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which then undergoes cyclization with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid, with the addition of a base like sodium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolophthalazine derivatives.

Scientific Research Applications

1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- has several applications in scientific research, including:

    Medicinal Chemistry: Potential use as an anticancer, antiviral, or antimicrobial agent due to its biological activity.

    Biology: Studying its effects on cellular processes and pathways.

    Industry: Use as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. The compound may also interact with DNA or RNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-chloro-
  • 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)-

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- is unique due to the presence of the ethoxy group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

CAS No.

87540-41-8

Molecular Formula

C17H13BrN4O

Molecular Weight

369.2 g/mol

IUPAC Name

3-(2-bromophenyl)-6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C17H13BrN4O/c1-2-23-17-12-8-4-3-7-11(12)15-19-20-16(22(15)21-17)13-9-5-6-10-14(13)18/h3-10H,2H2,1H3

InChI Key

JZNFZRCGTJXNBF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=NN=C2C3=CC=CC=C3Br)C4=CC=CC=C41

Origin of Product

United States

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